Kobusone

概要

説明

Kobusone is an organic compound, chemically known as 4-isobutyl cymene ketone . It is a colorless liquid with an aromatic and minty odor . This compound is primarily used in the fragrance and cosmetics industry to add scent to products . It has high stability and persistence, making it suitable for manufacturing perfumes, deodorants, soaps, and cosmetics . The method of preparing this compound is usually through synthetic chemical reactions . One method is to extract lemongrass oil (also known as lemongrass essential oil) from plants and then convert it into this compound through synthetic chemical reactions .

Chemical Reactions Analysis

This compound has been found to stimulate islet β-cell replication in vivo . This is suggested by the increased incorporation of 5-bromo-2’-deoxyuridine into islet β-cells . This suggests that this compound can induce cell proliferation by activating the PI3K/Akt signaling pathway, leading to p57 Kip2 downregulation and cyclin D3 upregulation .

Physical And Chemical Properties Analysis

This compound is a colorless liquid with an aromatic and minty odor . It has a molecular formula of C14H22O2 . It has a molecular weight of 222.32 g/mol . It has a computed XLogP3-AA of 2.3 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 . Its exact mass is 222.161979940 g/mol . Its monoisotopic mass is 222.161979940 g/mol . Its topological polar surface area is 29.6 Ų .

科学的研究の応用

糖尿病の管理

Kobusoneは、生体内で膵島β細胞の複製を刺激する能力により、潜在的な抗糖尿病薬として特定されています . この特性は重要です。なぜなら、膵島のβ細胞質量の喪失は、1型糖尿病と2型糖尿病の両方で一般的な病理であるためです。 this compoundは、β細胞の増殖を促進することで、減少したβ細胞質量の回復を助け、糖尿病の治療に新たなアプローチを提供する可能性があります。

血糖値の調整

関連する研究では、this compoundは血糖値を下げる効果が期待されています。 ある研究では、db/dbマウスにthis compoundを投与した結果、3週間後に血糖値が有意に低下したことが示され、高血糖の管理におけるその有用性が示唆されました .

インスリン分泌の増強

糖尿病のケアにおける役割をさらに深めるために、this compoundは、実験設定において、対照薬よりも効果的に血清インスリン値を高めることが観察されています。 このインスリン分泌の増強は、体の自然なインスリン調節を改善することを目的とした治療法の開発に役立つ可能性があります .

分子合成

This compoundは、さまざまな化合物の合成における前駆体として役立ちます。 例えば、this compoundオキシムとヒドラゾンは、縮合反応によって合成されており、O-およびN-アシル化誘導体の範囲を作成するのに役立ちます . これらの誘導体は、有機化学および医薬品化学において潜在的な用途があります。

抗真菌および抗癌特性

This compoundの誘導体、例えばオキシムは、抗真菌および抗癌特性を示すことがわかっています。 これは、this compoundとその誘導体が、新規の抗真菌薬および抗癌薬の開発に用いられる道を開きます .

香料と香料

This compound由来のものなど、天然化合物のオキシムエーテルは、香料に使用されてきました。 それらは香料として使用でき、市場に出回っている香りの多様性に加えています .

細胞増殖研究

This compoundは、細胞増殖メカニズムの研究に使用されてきました。 PI3K、Akt、サイクリンD3などの細胞増殖に関与するタンパク質のmRNA発現をアップレギュレートし、p57Kip2などの阻害剤をダウンレギュレートします。 これは、細胞の成長プロセスを理解し、潜在的に影響を与えるための貴重なツールになります .

抗高血糖研究

This compoundの血糖値への影響は、抗高血糖薬としての可能性にまで及びます。 動物モデルにおいて血糖値を下げる能力は、高血糖状態の治療のためのさらなる研究の候補として位置付けています .

作用機序

Target of Action

Kobusone primarily targets islet β-cells in the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that promotes the uptake and storage of glucose .

Mode of Action

This compound interacts with its targets, the islet β-cells, by stimulating their replication . This interaction results in an increase in the number of islet β-cells, which in turn leads to an increase in insulin production . Furthermore, this compound has been shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, and downregulate that of p57Kip2 . These molecules are involved in cell proliferation, suggesting that this compound may promote β-cell replication through these pathways .

Biochemical Pathways

The biochemical pathways affected by this compound involve the PI3K/Akt signaling pathway and the regulation of cell cycle proteins. This compound upregulates the expression of PI3K and Akt, key components of a pathway that promotes cell survival and growth . Additionally, it upregulates cyclin D3, a protein involved in cell cycle progression, and downregulates p57Kip2, a protein that inhibits cell cycle progression . These changes suggest that this compound promotes β-cell replication by modulating these pathways.

Result of Action

The primary result of this compound’s action is a reduction in blood glucose levels . This is achieved through the stimulation of islet β-cell replication, leading to increased insulin production . This compound has been shown to reduce blood glucose levels more effectively than a control treatment .

Safety and Hazards

When using Kobusone, certain safety measures should be taken into account . This compound is irritating and should be avoided from contact with skin and eyes . Protective gloves and goggles should be worn when handling it . Inhalation of this compound vapor should be avoided as it may cause symptoms such as dizziness and nausea .

将来の方向性

特性

IUPAC Name |

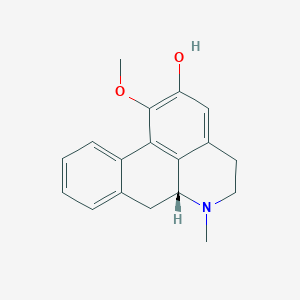

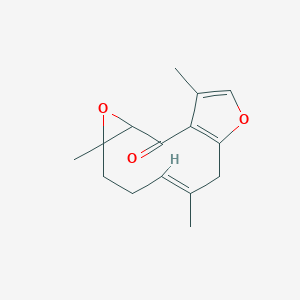

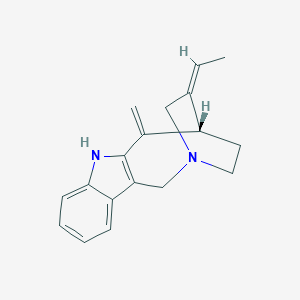

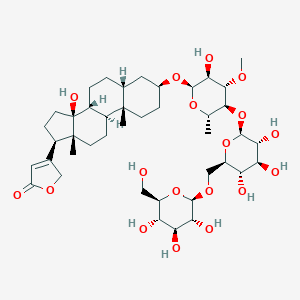

(1R,4R,6R,10S)-4,12,12-trimethyl-5-oxatricyclo[8.2.0.04,6]dodecan-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-13(2)8-9-10(13)6-7-14(3)12(16-14)5-4-11(9)15/h9-10,12H,4-8H2,1-3H3/t9-,10+,12+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UETZJEZFLKASPR-UZWIWUQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C1CCC3(C(O3)CCC2=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@H](CC3(C)C)C(=O)CC[C@H]1O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001318080 | |

| Record name | (-)-Kobusone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24173-71-5 | |

| Record name | (-)-Kobusone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24173-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Kobusone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001318080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is kobusone and where is it found?

A1: this compound is a norsesquiterpenoid, a class of naturally occurring organic compounds. It was first isolated from nutgrass (Cyperus rotundus), a plant with a long history of medicinal use. [] this compound has also been found in other plant species, including Lippia citriodora, Aquilaria sinensis, Dracocephalum tanguticum, and Baccharis gaudichaudiana, as well as in the gorgonian coral Rumphella antipathies. [, , , , ]

Q2: What is the structure of this compound?

A2: this compound possesses a complex structure with a molecular formula of C14H22O2 and a molecular weight of 222.32 g/mol. [] Detailed structural elucidation has been achieved through spectroscopic analyses, including Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR). [, ]

Q3: What are the potential therapeutic benefits of this compound?

A3: Research suggests that this compound may have anti-diabetic properties. Studies in db/db mice, a model for type 2 diabetes, demonstrated that this compound administration reduced blood glucose levels and increased serum insulin levels. [] This effect is potentially linked to this compound's ability to stimulate the replication of pancreatic beta cells, the cells responsible for insulin production. []

Q4: How does this compound interact with cells to exert its effects?

A4: While the exact mechanisms of action are still under investigation, studies suggest that this compound might influence cellular pathways related to cell proliferation and survival. In the context of pancreatic beta cells, this compound treatment was shown to upregulate the mRNA expression of PI3K, Akt, and cyclin D3, while downregulating p57Kip2. [] These molecules are key players in cell cycle regulation and their modulation might explain the observed increase in beta cell replication.

Q5: Beyond its anti-diabetic potential, are there other reported biological activities of this compound?

A5: Research on this compound's bioactivity is ongoing, and it has shown promising results in other areas:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

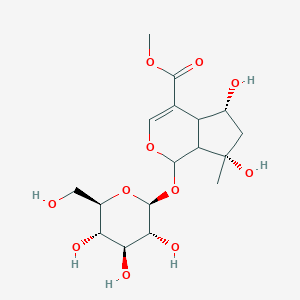

![(1S,3S)-3-[2-Hydroxy-4-(1,1-dimethyloctyl)phenyl]cyclohexanol](/img/structure/B208284.png)

![2-[(1S,3S)-3-Hydroxycyclohexyl]-5-(2-methyloctan-2-YL)phenol](/img/structure/B208285.png)